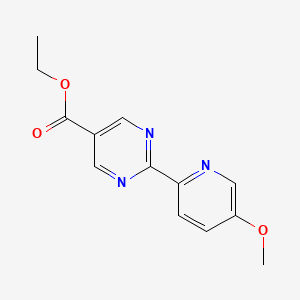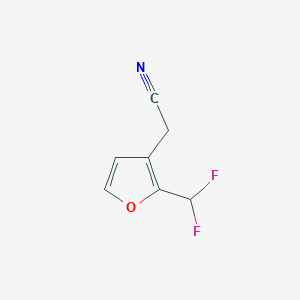
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile is an organic compound with the molecular formula C7H5F2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a difluoromethyl group attached to a furan ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(Difluormethyl)furan-3-yl)acetonitril beinhaltet typischerweise die Einführung einer Difluormethylgruppe in einen Furanring, gefolgt von der Addition einer Acetonitrilgruppe. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Furylacetonitril mit einem Difluormethylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Kaliumcarbonat, und einem Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(2-(Difluormethyl)furan-3-yl)acetonitril kann große Batch- oder kontinuierliche Prozesse umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Fortschrittliche Techniken, wie z. B. Durchflusschemie, können eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Effizienz des Syntheseprozesses zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-(Difluormethyl)furan-3-yl)acetonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Difluormethylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.
Wichtige gebildete Produkte
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: 2-(2-(Difluormethyl)furan-3-yl)ethylamin.
Substitution: Verschiedene substituierte Furanderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(2-(Difluormethyl)furan-3-yl)acetonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es dient als Baustein für die Entwicklung neuer Medikamente und Therapeutika.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen industriellen Chemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-(Difluormethyl)furan-3-yl)acetonitril hängt von seiner spezifischen Anwendung und dem Zielmolekül ab. In biologischen Systemen können die Verbindung oder ihre Derivate mit Enzymen oder Rezeptoren interagieren, was zur Inhibition oder Aktivierung spezifischer biochemischer Pfade führt. Die Difluormethylgruppe kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern, wodurch sie zu einem wertvollen Pharmakophor im Wirkstoffdesign wird.
Wirkmechanismus
The mechanism of action of 2-(2-(Difluoromethyl)furan-3-yl)acetonitrile depends on its specific application and the target molecule. In biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-(Trifluormethyl)furan-3-yl)acetonitril
- 2-(2-(Chlormethyl)furan-3-yl)acetonitril
- 2-(2-(Brommethyl)furan-3-yl)acetonitril
Einzigartigkeit
2-(2-(Difluormethyl)furan-3-yl)acetonitril ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die der Verbindung besondere chemische und biologische Eigenschaften verleiht. Die Difluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie zu einem wertvollen Zwischenprodukt bei der Synthese von Pharmazeutika und anderen bioaktiven Molekülen wird.
Eigenschaften
CAS-Nummer |
1706448-00-1 |
|---|---|
Molekularformel |
C7H5F2NO |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
2-[2-(difluoromethyl)furan-3-yl]acetonitrile |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-5(1-3-10)2-4-11-6/h2,4,7H,1H2 |
InChI-Schlüssel |
IRZGXFPBSUCUEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1CC#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




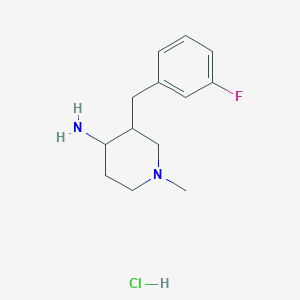
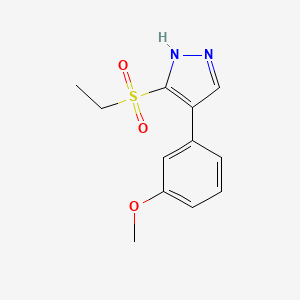


![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)

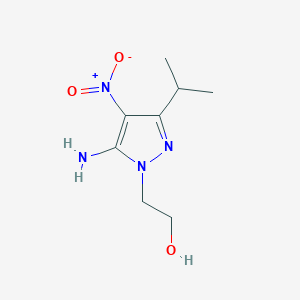

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
